
2-Bromo-N-(5-nitrothiazol-2-yl)acetamide
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Description
2-Bromo-N-(5-nitrothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C5H4BrN3O3S and its molecular weight is 266.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289929. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Bromo-N-(5-nitrothiazol-2-yl)acetamide?
- Methodology : The synthesis typically involves bromination and acylation steps. For example, bromoacetamide derivatives are synthesized using bromoacetyl chloride or bromide under reflux conditions with a base like triethylamine. Purification often employs mixed solvents (e.g., ethyl acetate/petroleum ether) via column chromatography, yielding 71–86% depending on substituents . Reaction progress is monitored by TLC, and final products are characterized via 1H NMR and mass spectrometry .
Q. How is reaction completion monitored during synthesis?
- Methodology : Thin-layer chromatography (TLC) is routinely used. For instance, in analogous acetamide syntheses, TLC with a mobile phase (e.g., ethyl acetate/hexane, 3:7) confirms reactant consumption. Post-reaction, crude products are washed with NaHCO3 to remove acidic byproducts .
Q. What safety precautions are essential when handling brominated acetamides?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Brominated compounds like N-(2-bromo-4-fluorophenyl)acetamide require strict handling due to toxicity. First-aid measures include immediate medical consultation upon exposure .
Q. Which characterization techniques validate the compound’s structure?
- Methodology : 1H NMR (e.g., δ 2.2 ppm for acetamide CH3), MS for molecular ion confirmation, and melting point analysis (e.g., 164–166°C for bromoacetamide derivatives). Advanced methods like IR spectroscopy can confirm amide C=O stretches (~1650 cm−1) .
Advanced Research Questions
Q. How do different bromination agents affect yield and purity?
- Methodology : Compare agents like bromine (Br2), N-bromosuccinimide (NBS), or bromoacetyl chloride. For example, bromoacetyl chloride in pyridine yields 86% for iodinated analogs, while NBS may require radical initiators. Purity is assessed via HPLC, with solvent selection (e.g., DCM vs. THF) impacting crystallinity .
Q. What structural features influence biological activity in nitrothiazole acetamides?
- Methodology : The nitro group (electron-withdrawing) and thiazole ring (planar structure) enhance interactions with biological targets like enzyme active sites. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing Br with I or modifying the nitro position) and testing against microbial targets .
Q. How can contradictory data from synthetic routes be resolved?
- Case Study : If Method A (ethyl acetate/petroleum ether) yields 82% but Method B (CH3OH recrystallization) yields 71% , analyze solvent polarity’s role in product solubility. Adjust gradient elution in chromatography or optimize reflux time. Confirm reproducibility via triplicate experiments.
Q. What computational models predict the compound’s stability and reactivity?
- Methodology : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the C-Br bond (~65 kcal/mol) and nitro group reduction potentials. Molecular dynamics simulations assess hydrogen bonding (e.g., N–H⋯O interactions) in crystal packing, which affects stability .
Q. How does crystallography inform formulation strategies?
- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds in nitrothiazole derivatives). For example, centrosymmetric dimers stabilize the crystal lattice, guiding co-crystal design to enhance solubility .
Q. Key Considerations for Researchers
- Contradictory Data : Address discrepancies by standardizing reaction conditions (temperature, solvent ratios) and validating via orthogonal techniques (e.g., 13C NMR for carbon backbone confirmation).
- Advanced Techniques : Utilize high-resolution mass spectrometry (HRMS) for exact mass verification and X-ray crystallography for 3D structure elucidation.
Properties
CAS No. |
349121-09-1 |
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Molecular Formula |
C5H4BrN3O3S |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
2-bromo-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H4BrN3O3S/c6-1-3(10)8-5-7-2-4(13-5)9(11)12/h2H,1H2,(H,7,8,10) |
InChI Key |
BRKREXOHFNPWGB-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)NC(=O)CBr)[N+](=O)[O-] |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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